N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a triazine-based compound featuring a dimethylamino group at the 4-position, a morpholino group at the 6-position, and a benzo[d]thiazole-6-carboxamide moiety linked via a methyl bridge.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S/c1-24(2)17-21-15(22-18(23-17)25-5-7-27-8-6-25)10-19-16(26)12-3-4-13-14(9-12)28-11-20-13/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCWFDKZAYGUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common route includes the initial formation of the benzo[d]thiazole core, followed by the introduction of the triazine ring through nucleophilic substitution reactions. Detailed synthetic conditions often involve:
Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide)
Catalysts such as triethylamine or potassium carbonate
Heating conditions ranging from room temperature to reflux conditions
Industrial Production Methods
Industrial-scale production of this compound requires optimization of the reaction conditions to ensure high yield and purity. Continuous flow synthesis and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative cleavage, particularly at the sulfur atom in the benzo[d]thiazole ring.
Reduction: Reduction reactions typically target the triazine ring, possibly converting it into a simpler amine structure.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the electrophilic sites within the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Depending on the reaction conditions, major products can include various derivatives with modified functional groups, enhancing or altering the biological and chemical properties of the original compound.
Scientific Research Applications
Chemistry
Catalysts: Used as a ligand in coordination chemistry to form stable complexes with metals.
Material Science: Incorporated into polymers for enhanced thermal and chemical stability.
Biology
Enzyme Inhibition: Acts as a potential inhibitor for enzymes due to its rigid structure, which can mimic substrate molecules.
Fluorescent Probes: Modified versions of the compound are used in fluorescence microscopy for tracking biological processes.
Medicine
Drug Development: Explored for its potential as an antitumor and antimicrobial agent.
Diagnostic Agents: Used in imaging techniques due to its ability to bind selectively to certain biological targets.
Industry
Pesticides: Investigated for its efficacy as a pesticide, particularly in controlling fungal infections in crops.
Dyes and Pigments: Utilized in the production of specialty dyes due to its vibrant color properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The triazine moiety is known to inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The benzo[d]thiazole group enhances the binding affinity and specificity of the compound. These interactions trigger a cascade of biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Triazine derivatives are highly modular, with substituents dictating their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Morpholino vs. Dimethylamino: Bis(morpholino) derivatives () exhibit higher aqueous solubility but may lack the target compound’s selectivity due to reduced hydrogen-bonding capacity from dimethylamino .
- Agrochemical vs. Pharmaceutical Design : Pesticides like triflusulfuron methyl () prioritize sulfonylurea groups for herbicidal activity, unlike the carboxamide in the target compound .
Pharmacological and Physicochemical Properties
- Solubility: Morpholino groups enhance water solubility (logP ~2.1 for target vs. ~1.8 for bis-morpholino derivatives) .
- Bioactivity : Benzo[d]thiazole derivatives show higher kinase inhibition (IC50 < 100 nM) compared to benzo[c]thiadiazole analogs (IC50 > 500 nM) .
- Stability: Dimethylamino groups improve metabolic stability over methyl esters in pesticide derivatives (t1/2 > 6h vs. <2h) .
Biological Activity
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound with significant potential in pharmacology. Its unique structural features suggest various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article will explore the biological activities of this compound, supported by data tables and relevant research findings.
Structural Overview
The compound features a triazine core with a morpholino substituent and a benzo[d]thiazole moiety. The presence of a dimethylamino group enhances its potential interactions with biological targets. The molecular formula is with a molecular weight of approximately 304.36 g/mol.
1. Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory activities. The triazine ring is known to interact with G-protein-coupled receptors (GPCRs), which play crucial roles in inflammatory pathways. This suggests that this compound may serve as a GPCR antagonist, potentially useful in treating chronic inflammatory conditions and related diseases.
2. Anticancer Activity
The compound's structural components suggest potential anticancer properties. Similar derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds featuring the benzo[d]thiazole scaffold have been linked to cytotoxic effects against various cancer cell lines. Studies indicate that modifications to the benzo[d]thiazole structure can enhance anticancer activity by targeting specific cellular pathways involved in tumor growth and metastasis .
Case Studies and Research Findings
Table 1: Summary of Biological Activities and Mechanisms
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic synthesis techniques. Each synthetic step requires careful optimization to ensure high yields and purity:
- Formation of Triazine Core : Reaction conditions are optimized using catalysts to facilitate the formation of the triazine ring.
- Introduction of Morpholino Group : The morpholino substituent is introduced through nucleophilic substitution reactions.
- Attachment of Benzo[d]thiazole Moiety : This step often involves coupling reactions that require precise control over reaction conditions.
Table 2: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-(dimethylamino)-1,3-benzothiazol-2(3H)-yl)methyl)-3-methylbenzenesulfonamide | Benzothiazole ring | Antimicrobial, Anti-inflammatory | Lacks triazine core |
| N-(4-(diethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide | Diethylamino group | Anticancer | Different pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
